molecular formula C9H10N2O4 B152314 (r)-3-Amino-3-(3-nitrophenyl)propionic acid CAS No. 787544-61-0

(r)-3-Amino-3-(3-nitrophenyl)propionic acid

Cat. No.: B152314
CAS No.: 787544-61-0
M. Wt: 210.19 g/mol
InChI Key: SJBFILRQMRECCK-MRVPVSSYSA-N
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Description

®-3-Amino-3-(3-nitrophenyl)propionic acid is a chiral amino acid derivative with a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-nitrophenyl)propionic acid typically involves the reduction of nitro compounds to amines. One common method is the reduction of 3-nitrophenylacetic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal-free reducing agents like tetrahydroxydiboron . The reaction conditions often involve mild temperatures and solvents like ethanol or water to facilitate the reduction process.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(3-nitrophenyl)propionic acid may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reducing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3-nitrophenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tetrahydroxydiboron.

    Solvents: Ethanol, water.

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

Major Products Formed

    Amines: Reduction of the nitro group forms primary amines.

    Substituted Derivatives: Various functional groups can be introduced through substitution reactions.

Scientific Research Applications

®-3-Amino-3-(3-nitrophenyl)propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3-nitrophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenylacetic acid: Similar structure but lacks the amino group.

    3-Amino-3-phenylpropionic acid: Similar structure but lacks the nitro group.

    3-Nitrotyrosine: Contains both nitro and amino groups but has a different backbone structure.

Uniqueness

®-3-Amino-3-(3-nitrophenyl)propionic acid is unique due to the presence of both nitro and amino groups on the phenyl ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(3R)-3-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFILRQMRECCK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351676
Record name (r)-3-amino-3-(3-nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787544-61-0
Record name (r)-3-amino-3-(3-nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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